molecular formula C15H13ClN4 B14317325 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine CAS No. 105448-14-4

7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine

Cat. No.: B14317325
CAS No.: 105448-14-4
M. Wt: 284.74 g/mol
InChI Key: HYSSTQLUIMDROE-UHFFFAOYSA-N
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Description

7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is a chemical compound with a molecular formula of C16H14ClN3. It is a member of the benzodiazepine family, which is known for its psychoactive properties. This compound is structurally related to other well-known benzodiazepines and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzotriazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-methyl-5-phenyl-4H-1,3,4-benzotriazepin-2-amine is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific binding affinity and interaction with the GABA receptor can result in different therapeutic effects and side effect profiles.

Properties

CAS No.

105448-14-4

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,3,4-benzotriazepin-2-imine

InChI

InChI=1S/C15H13ClN4/c1-17-15-18-13-8-7-11(16)9-12(13)14(19-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20)

InChI Key

HYSSTQLUIMDROE-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC2=C(C=C(C=C2)Cl)C(=NN1)C3=CC=CC=C3

Origin of Product

United States

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